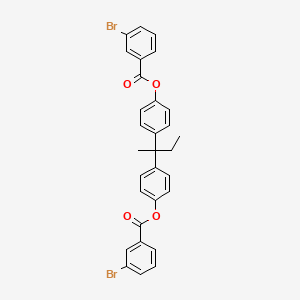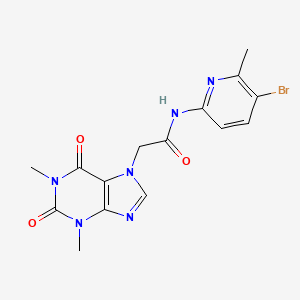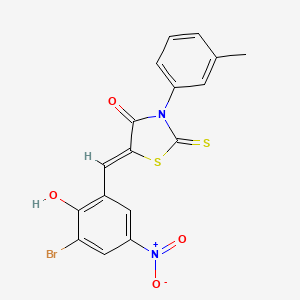
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate), also known as BDPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BDPB is a halogenated benzene derivative that is commonly used as a crosslinker in the synthesis of polymers and other organic compounds.
Mécanisme D'action
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) acts as a crosslinker by forming covalent bonds between polymer chains. The bromine atoms in 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) are highly reactive and can undergo nucleophilic substitution reactions with various functional groups on the polymer chains. This results in the formation of a three-dimensional network of polymers that exhibit enhanced mechanical and thermal properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). However, studies have shown that 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity. 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has also been shown to be biocompatible, making it a suitable candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) as a crosslinker is its high reactivity and selectivity towards nucleophilic functional groups. This allows for precise control over the crosslinking process and the formation of well-defined polymer networks. However, the use of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) can be limited by its high cost and the need for specialized equipment and expertise.
Orientations Futures
There are numerous future directions for the research and development of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). One potential area of research is the optimization of the synthesis method to reduce the cost and increase the yield of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate). Another area of research is the development of new applications for 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) in the fields of biomedicine, energy storage, and environmental remediation. Additionally, further studies are needed to investigate the long-term effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) on human health and the environment.
In conclusion, 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) is a unique chemical compound that has found numerous applications in scientific research, particularly in the field of polymer chemistry. Its high reactivity and selectivity towards nucleophilic functional groups make it a popular choice for the synthesis of advanced materials. However, further research is needed to fully understand the biochemical and physiological effects of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) and to explore new applications for this compound.
Méthodes De Synthèse
The synthesis of 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) involves the reaction between 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) and a suitable nucleophile. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that is soluble in common organic solvents.
Applications De Recherche Scientifique
2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has found numerous applications in scientific research, particularly in the field of polymer chemistry. Its ability to crosslink polymers has made it a popular choice for the synthesis of advanced materials such as hydrogels, nanocomposites, and conductive polymers. 2,2-butanediyldi-4,1-phenylene bis(3-bromobenzoate) has also been used in the development of drug delivery systems and as a component in the fabrication of sensors and electronic devices.
Propriétés
IUPAC Name |
[4-[2-[4-(3-bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Br2O4/c1-3-30(2,22-10-14-26(15-11-22)35-28(33)20-6-4-8-24(31)18-20)23-12-16-27(17-13-23)36-29(34)21-7-5-9-25(32)19-21/h4-19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRLXYSXYHXTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-[4-(3-Bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-N,N-dimethyl-2-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5201839.png)
![N-{1-[1-(4-isopropoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5201861.png)
![4-(2-phenylethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5201866.png)
![2-[3-(2-furyl)-2-methyl-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5201874.png)

![11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5201910.png)
![6-methyl-2-[(4-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5201914.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5201922.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5201930.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)

![1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5201940.png)
![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![N-(3,4-dimethylphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5201953.png)